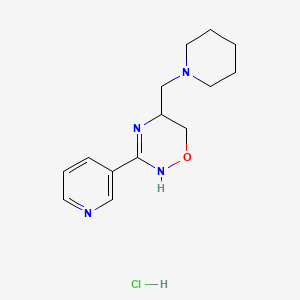

Iroxanadine hydrochloride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No. |

276690-59-6 |

|---|---|

Molecular Formula |

C14H21ClN4O |

Molecular Weight |

296.79 g/mol |

IUPAC Name |

5-(piperidin-1-ylmethyl)-3-pyridin-3-yl-5,6-dihydro-2H-1,2,4-oxadiazine;hydrochloride |

InChI |

InChI=1S/C14H20N4O.ClH/c1-2-7-18(8-3-1)10-13-11-19-17-14(16-13)12-5-4-6-15-9-12;/h4-6,9,13H,1-3,7-8,10-11H2,(H,16,17);1H |

InChI Key |

AVKGCNAECFSXHH-UHFFFAOYSA-N |

Canonical SMILES |

C1CCN(CC1)CC2CONC(=N2)C3=CN=CC=C3.Cl |

Origin of Product |

United States |

Foundational & Exploratory

Iroxanadine Hydrochloride: A Technical Deep Dive into its Vasculoprotective Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

Iroxanadine hydrochloride (formerly known as BRX-235) is a novel vasculoprotective agent with a unique dual mechanism of action involving the activation of the p38 mitogen-activated protein kinase (MAPK) pathway and the induction of heat shock proteins (HSPs). Additionally, evidence suggests its involvement in the translocation of protein kinase C (PKC). This technical guide synthesizes the available preclinical data to provide a comprehensive understanding of Iroxanadine's molecular interactions and downstream effects, offering valuable insights for researchers in cardiovascular and cerebrovascular disease.

Core Mechanism of Action: Dual Activation of p38 MAPK and Heat Shock Proteins

Iroxanadine's primary mechanism of action lies in its ability to act as a dual activator of the p38 MAPK signaling cascade and as a co-inducer of heat shock proteins. This coordinated action is central to its vasculoprotective effects, particularly in the context of cellular stress such as hypoxia-reoxygenation.

Activation of the p38 MAPK Pathway

Iroxanadine induces the phosphorylation of the p38 stress-activated protein kinase (SAPK), a key regulator of cellular responses to environmental stress and inflammatory cytokines.[1] This activation is a critical upstream event that initiates a cascade of downstream signaling, ultimately influencing cell proliferation, differentiation, and apoptosis.

Induction of Heat Shock Protein 72 (HSP72)

As a heat shock protein co-inducer, Iroxanadine promotes the expression of HSP72.[1] Heat shock proteins are molecular chaperones that play a crucial role in protein folding, preventing protein aggregation, and protecting cells from stress-induced damage. The upregulation of HSP72 is a significant component of the cellular defense mechanism triggered by Iroxanadine.

Translocation of Protein Kinase C (PKC)

Separate from its p38 MAPK and HSP-inducing activities, Iroxanadine has also been reported to cause the translocation of the calcium-dependent isoform of protein kinase C (PKC) to cellular membranes. This translocation is indicative of PKC activation, a process involved in a wide array of signal transduction pathways that regulate various cellular functions.

Signaling Pathways and Cellular Effects

The activation of the p38 MAPK and HSP pathways by Iroxanadine leads to a series of downstream events that collectively contribute to its vasculoprotective properties. A key consequence is the regulation of cell cycle and proliferation, with opposing effects observed in different vascular cell types under stress conditions.

Following hypoxia-reoxygenation, a model for ischemia-reperfusion injury, Iroxanadine treatment leads to a Stress-activated-protein-kinase (SAPK) p38-dependent redistribution of the cell cycle.[1] This is mediated by an increase in the mRNA levels of both HSP72 and the cyclin-dependent kinase inhibitor 1A (CDKN1A), also known as p21.[1]

This signaling cascade results in a "reverse recovery" of proliferation in the two key cell types involved in early restenosis:

-

Myointimal Hyperplasia (MIH) Cells: The augmented proliferation of these cells, which contributes to the narrowing of blood vessels, is significantly reduced by Iroxanadine.[1]

-

Human Brain Capillary Endothelial Cells (HBEC): In contrast, the diminished proliferation of these crucial cells for vascular integrity is increased by the compound.[1]

dot

Quantitative Data Summary

The vasculoprotective effects of Iroxanadine have been quantified in preclinical studies, demonstrating its potential to modulate cellular proliferation in a context-dependent manner.

| Cell Type | Condition | Effect of Iroxanadine | Proliferation Change (%) | Reference |

| Myointimal Hyperplasia (MIH) | Hypoxia/Reoxygenation | Reduction of augmented proliferation | 40 - 45% | [1] |

| Human Brain Capillary Endothelial Cells (HBEC) | Hypoxia/Reoxygenation | Increase of diminished proliferation | 46.2% | [1] |

Experimental Protocols

The following are summaries of the key experimental methodologies used to elucidate the mechanism of action of Iroxanadine.

Cell Culture and Hypoxia/Reoxygenation Model

-

Cell Lines:

-

Vascular smooth muscle cells (VSMC) and human brain capillary endothelial cells (HBEC) were isolated from human origin.

-

Myointimal hyperplasia (MIH) cells were obtained from early carotid restenosis tissue following surgery.

-

-

Hypoxia Induction: Cells were subjected to a hypoxic environment, followed by reoxygenation to mimic ischemia-reperfusion injury.

Cell Proliferation Assay

-

Method: Bromodeoxyuridine (BrdU) incorporation assay.

-

Principle: BrdU, a synthetic analog of thymidine, is incorporated into the DNA of proliferating cells. The amount of incorporated BrdU is quantified to measure the rate of cell proliferation.

Gene Expression Analysis

-

Method: Reverse Transcription-Polymerase Chain Reaction (RT-PCR).

-

Principle: This technique was used to assess the mRNA expression levels of HSP72 and the cyclin-dependent kinase inhibitor (CDKN1A). Total RNA is first reverse-transcribed into complementary DNA (cDNA), which is then amplified by PCR using gene-specific primers. The amount of amplified product reflects the initial amount of mRNA.

dot

Cell Cycle Analysis

-

Method: Flow Cytometry (FACS analysis).

-

Principle: Cells are stained with a fluorescent dye that binds stoichiometrically to DNA. The fluorescence intensity of individual cells is then measured as they pass through a laser beam. This allows for the quantification of the number of cells in different phases of the cell cycle (G0/G1, S, and G2/M).

Conclusion and Future Directions

This compound presents a promising therapeutic profile for vascular diseases characterized by endothelial dysfunction and abnormal cell proliferation, such as restenosis. Its unique mechanism of action, involving the dual activation of the p38 MAPK pathway and HSP induction, offers a multi-pronged approach to cellular protection and repair. The differential effects on myointimal hyperplasia and endothelial cells highlight its potential for targeted therapeutic intervention.

Further research is warranted to fully elucidate the intricate details of the signaling cascades initiated by Iroxanadine, including the precise role and downstream consequences of PKC translocation. In vivo studies in relevant animal models of vascular injury and atherosclerosis are essential to validate these preclinical findings and to establish the therapeutic potential of Iroxanadine in a clinical setting. A deeper understanding of its pharmacokinetic and pharmacodynamic properties will also be crucial for its development as a clinical candidate.

References

Iroxanadine hydrochloride synthesis and characterization

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Iroxanadine hydrochloride, also known by its developmental code BRX-235, is a novel small molecule that has been investigated for its cardioprotective effects. This technical guide provides a summary of the publicly available information on this compound, including its chemical and physical properties, and its proposed mechanism of action.

Please note: Detailed experimental protocols for the synthesis and comprehensive characterization data (such as NMR, IR, and mass spectrometry) for this compound are not extensively available in the public domain, likely due to the proprietary nature of its development. This document consolidates the information that has been disclosed in scientific literature and chemical databases.

Chemical and Physical Properties

This compound is the hydrochloride salt of Iroxanadine. Its chemical structure consists of a pyridine (B92270) ring linked to a dihydro-1,2,4-oxadiazine ring, which is further substituted with a piperidin-1-ylmethyl group.

| Property | Value | Source |

| IUPAC Name | 5-(piperidin-1-ylmethyl)-3-pyridin-3-yl-5,6-dihydro-2H-1,2,4-oxadiazine;hydrochloride | PubChem[1] |

| Molecular Formula | C₁₄H₂₁ClN₄O | PubChem[1] |

| Molecular Weight | 296.79 g/mol | PubChem[1] |

| Parent Compound | Iroxanadine (CID 6421776) | PubChem[1] |

| Component Compounds | Hydrochloric Acid (CID 313), Iroxanadine (CID 6421776) | PubChem[1] |

| Canonical SMILES | C1CCN(CC1)CC2CONC(=N2)C3=CN=CC=C3.Cl | PubChem[1] |

| InChI Key | AVKGCNAECFSXHH-UHFFFAOYSA-N | PubChem[1] |

Synthesis

Detailed information regarding the synthetic route for this compound is not publicly available. The synthesis of related 1,2,4-oxadiazole (B8745197) derivatives often involves the cyclization of amidoximes with appropriate reagents. A potential, though unconfirmed, general approach could involve the reaction of a nicotinamidoxime precursor with an epoxide containing a leaving group, followed by amination with piperidine (B6355638) and subsequent salt formation with hydrochloric acid. However, without specific literature or patent data, this remains speculative.

Characterization

Specific spectroscopic data such as ¹H NMR, ¹³C NMR, IR, and mass spectrometry for this compound are not available in published literature or databases. For drug development and regulatory purposes, a comprehensive characterization would be required, including:

-

NMR Spectroscopy: To confirm the chemical structure and purity.

-

Mass Spectrometry: To determine the exact mass and fragmentation pattern.

-

Infrared (IR) Spectroscopy: To identify functional groups.

-

Elemental Analysis: To confirm the elemental composition.

-

Melting Point: As an indicator of purity.

-

Solubility Studies: To determine solubility in various solvents.

Mechanism of Action and Biological Activity

Iroxanadine has been identified as a cardioprotective agent.[2] It is believed to exert its effects by modulating intracellular signaling pathways, particularly the p38 mitogen-activated protein kinase (MAPK) pathway.[2]

The proposed mechanism of action involves:

-

Induction of p38 SAPK Phosphorylation: Iroxanadine induces the phosphorylation of p38 stress-activated protein kinase (SAPK), which plays a crucial role in endothelial cell homeostasis.[2]

-

Translocation of Protein Kinase C: It also causes the translocation of a calcium-dependent protein kinase C (PKC) isoform to cell membranes.[2]

These actions are thought to contribute to the restoration of normal function in the endothelial cells that line blood vessels, which is consistent with its potential application in treating cardiovascular diseases like atherosclerosis.[3] Studies in animal models have suggested that Iroxanadine may reduce plaque formation and arterial thickening.[3] It is also thought to work through the activation of certain molecular chaperone proteins that are involved in cellular repair mechanisms.[3]

Signaling Pathway

The following diagram illustrates a simplified representation of the p38 MAPK signaling pathway, which is influenced by Iroxanadine.

Caption: Simplified p38 MAPK signaling pathway activated by extracellular stimuli.

Conclusion

This compound is a promising cardioprotective agent with a mechanism of action centered on the modulation of the p38 MAPK signaling pathway. While its basic chemical and physical properties are documented, detailed information regarding its synthesis and comprehensive analytical characterization is not publicly available. Further disclosure from the developing entities would be necessary to provide a complete technical profile of this compound.

References

Iroxanadine Hydrochloride: Cardioprotective Mechanisms in Endothelial Cells

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

Iroxanadine hydrochloride (formerly BRX-235) is a novel compound demonstrating significant vasculoprotective and cardioprotective properties. This technical guide delves into the core mechanisms of Iroxanadine's action on endothelial cells, particularly its ability to mitigate apoptosis following ischemia/reperfusion-like stress. The primary mechanisms of action involve the modulation of key cellular stress-response pathways, including the activation of p38 mitogen-activated protein kinase (MAPK) and the enhanced expression of heat shock proteins (Hsps). This document provides a comprehensive overview of the available data, detailed experimental protocols for studying these effects, and visual representations of the implicated signaling pathways to support further research and development in this area.

Introduction

Endothelial cell injury and apoptosis are critical events in the pathogenesis of cardiovascular diseases, including atherosclerosis and ischemia/reperfusion injury. This compound has emerged as a promising therapeutic agent with the potential to protect the vascular endothelium from such insults.[1] This guide synthesizes the current understanding of Iroxanadine's cardioprotective effects at the cellular level, focusing on its impact on Human Umbilical Vein Endothelial Cells (HUVECs) subjected to hypoxia/reoxygenation, a well-established in vitro model for ischemia/reperfusion.

Core Cardioprotective Mechanisms

This compound employs a dual strategy to protect endothelial cells from hypoxia/reoxygenation-induced apoptosis, with the specific mechanism being dependent on the timing of administration.

-

Pre-Hypoxic Administration: Heat Shock Protein Induction: When administered prior to the hypoxic insult, Iroxanadine's protective effects are largely attributed to the enhanced accumulation of heat shock proteins (Hsps).[1] Hsps act as molecular chaperones, assisting in the proper folding of proteins and preventing the aggregation of damaged proteins, thereby maintaining cellular homeostasis under stress conditions. The cytoprotection conferred by pre-hypoxic administration of Iroxanadine is sensitive to quercetin, an inhibitor of heat shock protein synthesis.[1]

-

Post-Hypoxic Administration: p38 MAPK Activation: When administered at the onset of reoxygenation, Iroxanadine's anti-apoptotic effects are strongly associated with the activation of the p38 mitogen-activated protein kinase (MAPK) signaling pathway.[1] The p38 MAPK pathway is a critical regulator of cellular responses to stress. The protective effect in this context is significantly inhibited by SB202190 and SB203580, which are specific inhibitors of p38 kinase.[1]

Data Presentation: Effects of Iroxanadine on Endothelial Cell Apoptosis

The following tables summarize the reported effects of this compound on endothelial cell survival and apoptosis following hypoxia/reoxygenation. Note: Specific quantitative values from the primary literature are limited; the data presented is a structured representation of the described findings.

Table 1: Effect of this compound on Hypoxia/Reoxygenation-Induced Apoptosis in HUVECs

| Treatment Condition | Iroxanadine HCl Concentration (µM) | Timing of Administration | Observed Effect on Apoptosis |

| Hypoxia/Reoxygenation | 0 (Control) | - | Significant increase in caspase-dependent apoptosis |

| Hypoxia/Reoxygenation | 0.1 - 1 | Pre-Hypoxia | Significant reduction in apoptosis |

| Hypoxia/Reoxygenation | 0.1 - 1 | Start of Reoxygenation | Significant reduction in apoptosis |

Table 2: Influence of Pathway Inhibitors on the Anti-Apoptotic Effect of this compound

| Iroxanadine Administration | Inhibitor | Target Pathway | Effect on Iroxanadine's Cytoprotection |

| Pre-Hypoxia | Quercetin | Heat Shock Protein Synthesis | Cytoprotection is sensitive to inhibition |

| Post-Hypoxia | SB202190 / SB203580 | p38 MAPK | Cytoprotection is strongly inhibited |

Experimental Protocols

The following are detailed methodologies for key experiments to investigate the cardioprotective effects of this compound on endothelial cells.

Cell Culture and Hypoxia/Reoxygenation Protocol

-

Cell Line: Human Umbilical Vein Endothelial Cells (HUVECs).

-

Culture Medium: M199 medium supplemented with 20% fetal bovine serum (FBS), 2 mM L-glutamine, 100 U/mL penicillin, 100 µg/mL streptomycin, and 25 µg/mL endothelial cell growth supplement (ECGS).

-

Culture Conditions: 37°C in a humidified atmosphere of 5% CO2.

-

Hypoxia Induction:

-

Replace the culture medium with a glucose-free, serum-free DMEM.

-

Place the cells in a hypoxic chamber with a gas mixture of 95% N2 and 5% CO2 for a duration of 4-6 hours at 37°C.

-

-

Reoxygenation:

-

After the hypoxic period, replace the medium with standard, glucose-containing culture medium.

-

Return the cells to a normoxic incubator (95% air, 5% CO2) for 12-24 hours.

-

-

Iroxanadine Treatment:

-

Pre-hypoxic: Add this compound (0.1-1 µM) to the culture medium 12-24 hours before inducing hypoxia.

-

Post-hypoxic: Add this compound (0.1-1 µM) to the fresh culture medium at the beginning of the reoxygenation period.

-

Assessment of Apoptosis by Annexin V-FITC/Propidium Iodide (PI) Staining

-

Following the hypoxia/reoxygenation protocol, harvest the cells by trypsinization.

-

Wash the cells twice with cold phosphate-buffered saline (PBS).

-

Resuspend the cells in 1X Annexin V binding buffer at a concentration of 1 x 10^6 cells/mL.

-

Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) to 100 µL of the cell suspension.

-

Incubate the cells for 15 minutes at room temperature in the dark.

-

Add 400 µL of 1X binding buffer to each sample.

-

Analyze the samples by flow cytometry within 1 hour.

-

Healthy cells: Annexin V-negative and PI-negative.

-

Early apoptotic cells: Annexin V-positive and PI-negative.

-

Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

-

Western Blot Analysis for p38 MAPK Activation and Hsp Expression

-

After treatment, lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Determine the protein concentration of the lysates using a BCA assay.

-

Denature equal amounts of protein (20-30 µg) by boiling in Laemmli sample buffer.

-

Separate the proteins by SDS-PAGE on a 10-12% polyacrylamide gel.

-

Transfer the separated proteins to a PVDF membrane.

-

Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies overnight at 4°C.

-

Primary Antibodies:

-

Rabbit anti-phospho-p38 MAPK (Thr180/Tyr182)

-

Rabbit anti-total p38 MAPK

-

Mouse anti-Hsp70

-

Mouse anti-Hsp90

-

Mouse anti-β-actin (as a loading control)

-

-

-

Wash the membrane three times with TBST.

-

Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

-

Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

Quantify the band intensities using densitometry software and normalize to the loading control.

Visualization of Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the key signaling pathways and experimental procedures described in this guide.

Caption: Iroxanadine's pre-hypoxic protective signaling pathway.

Caption: Iroxanadine's post-hypoxic protective signaling pathway.

References

BRX-235 and the p38 SAPK Phosphorylation Pathway: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the mechanism of action of BRX-235, also known as iroxanadine, with a specific focus on its role in the p38 Stress-Activated Protein Kinase (SAPK) phosphorylation pathway. This document details the quantitative effects of BRX-235 on downstream cellular processes, outlines relevant experimental protocols, and provides visual representations of the signaling cascade and experimental workflows.

Introduction to BRX-235 and the p38 MAPK Pathway

BRX-235 is a novel small molecule with demonstrated vasculoprotective and cardioprotective properties.[1][2] Its mechanism of action is linked to the activation of the p38 Mitogen-Activated Protein Kinase (MAPK) pathway. The p38 MAPK signaling cascade is a crucial regulator of cellular responses to a variety of extracellular stimuli, including inflammatory cytokines and environmental stress. This pathway is integral to cellular processes such as inflammation, apoptosis, cell cycle regulation, and cell differentiation.

Activation of p38 MAPK occurs through the phosphorylation of specific threonine and tyrosine residues (Thr180/Tyr182) by upstream MAPK kinases (MKKs), primarily MKK3 and MKK6. Once activated, p38 MAPK phosphorylates a range of downstream substrates, including other kinases and transcription factors, leading to a coordinated cellular response. Research indicates that BRX-235 acts as an activator of this pathway, inducing the phosphorylation of p38 SAPK.[3][4]

Quantitative Data on BRX-235 Activity

The primary quantitative data available for BRX-235's effect on the p38 SAPK pathway is derived from its impact on a downstream cellular process: endothelial cell migration. The migration of endothelial cells is a critical event in angiogenesis and vascular repair and is known to be influenced by the p38 MAPK pathway.

The following table summarizes the dose-dependent effect of BRX-235 on the migration of Bovine Aortic Endothelial (BAE) cells.

| BRX-235 Concentration (nM) | Stimulation of BAE Cell Migration (%) |

| 10 | 26.5 |

| 100 | 63.3 |

| 1000 | 73.5 |

Data sourced from a study on the pharmacological activation of aortic endothelial cell migration.[3]

This dose-dependent increase in cell migration strongly suggests that BRX-235 activates the p38 SAPK pathway, leading to this physiological response. Further evidence for the involvement of this pathway is the observation that the specific p38 SAPK inhibitor, SB 203580, can inhibit the BRX-235-induced cell migration.[3]

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the effect of BRX-235 on the p38 SAPK phosphorylation pathway.

Wounding Migration (Scratch) Assay

This assay is used to quantify the effect of BRX-235 on the migration of endothelial cells.

Materials:

-

Bovine Aortic Endothelial (BAE) cells

-

Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics

-

Multi-well cell culture plates (e.g., 24-well plates)

-

Pipette tips (p200 or similar) for creating the scratch

-

BRX-235 stock solution

-

Microscope with a camera for imaging

Procedure:

-

Cell Seeding: Seed BAE cells into the wells of a multi-well plate at a density that will form a confluent monolayer within 24-48 hours.

-

Monolayer Formation: Culture the cells until they reach approximately 90-100% confluency.

-

Creating the Wound: Using a sterile pipette tip, create a straight scratch through the center of the cell monolayer in each well. Apply firm, consistent pressure to ensure a clean, cell-free gap.

-

Washing: Gently wash the wells with phosphate-buffered saline (PBS) to remove any detached cells and debris.

-

Treatment: Replace the PBS with fresh cell culture medium containing different concentrations of BRX-235 (e.g., 10 nM, 100 nM, 1000 nM) or a vehicle control.

-

Image Acquisition: Immediately after adding the treatment, capture an initial image (T=0) of the scratch in each well using a microscope. Ensure the same field of view is imaged for each subsequent time point.

-

Incubation and Imaging: Incubate the plate at 37°C and 5% CO2. Capture images of the same scratch areas at regular intervals (e.g., 12, 24, 48 hours).

-

Data Analysis: Measure the width of the cell-free gap at multiple points for each image. The percentage of wound closure can be calculated using the following formula: % Wound Closure = [(Initial Wound Area - Wound Area at Time X) / Initial Wound Area] x 100

Western Blotting for p38 Phosphorylation

This technique is used to detect the phosphorylation status of p38 MAPK in response to BRX-235 treatment.

Materials:

-

BAE cells or other suitable cell line

-

Cell culture reagents

-

BRX-235 stock solution

-

Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors

-

Protein assay kit (e.g., BCA assay)

-

SDS-PAGE gels and electrophoresis apparatus

-

PVDF or nitrocellulose membranes

-

Transfer buffer and transfer apparatus

-

Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

-

Primary antibodies:

-

Rabbit anti-phospho-p38 MAPK (Thr180/Tyr182)

-

Rabbit anti-total p38 MAPK

-

-

HRP-conjugated secondary antibody (e.g., anti-rabbit IgG)

-

Chemiluminescent substrate (ECL)

-

Imaging system for chemiluminescence detection

Procedure:

-

Cell Culture and Treatment: Culture BAE cells to 70-80% confluency. Treat the cells with various concentrations of BRX-235 for a specified duration. Include a vehicle-treated control.

-

Cell Lysis: After treatment, wash the cells with ice-cold PBS and then lyse the cells with ice-cold lysis buffer.

-

Protein Quantification: Determine the protein concentration of each cell lysate using a protein assay.

-

Sample Preparation: Normalize the protein concentration of all samples. Add Laemmli sample buffer and boil the samples at 95-100°C for 5 minutes.

-

SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-PAGE gel and run the electrophoresis.

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with the primary antibody against phospho-p38 MAPK overnight at 4°C with gentle agitation.

-

Washing: Wash the membrane several times with TBST.

-

Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Washing: Wash the membrane again several times with TBST.

-

Detection: Add the chemiluminescent substrate to the membrane and detect the signal using an imaging system.

-

Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped of the antibodies and re-probed with an antibody against total p38 MAPK.

-

Data Analysis: Quantify the band intensities using densitometry software. The level of p38 phosphorylation is determined by the ratio of the phospho-p38 signal to the total p38 signal.

Visualization of Pathways and Workflows

BRX-235 and the p38 SAPK Signaling Pathway

The following diagram illustrates the proposed mechanism of action for BRX-235 within the p38 SAPK signaling cascade.

Caption: BRX-235 activates the p38 SAPK signaling pathway.

Experimental Workflow for Assessing p38 Phosphorylation

The diagram below outlines the key steps in a typical Western blot experiment to measure the effect of BRX-235 on p38 phosphorylation.

Caption: Workflow for Western blot analysis of p38 phosphorylation.

References

- 1. Endothelial cell migration assay. A quantitative assay for prediction of in vivo biology - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Pharmacologically activated migration of aortic endothelial cells is mediated through p38 SAPK - PMC [pmc.ncbi.nlm.nih.gov]

- 4. A quantitative high-throughput endothelial cell migration assay - PubMed [pubmed.ncbi.nlm.nih.gov]

Iroxanadine Hydrochloride and Protein Kinase C Translocation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Iroxanadine hydrochloride, also known as BRX-235, is a novel small molecule that has been investigated as a cardioprotective agent, particularly for its potential use in treating atherosclerosis and preventing restenosis following vascular procedures.[1][2] Its mechanism of action involves the modulation of key signaling pathways within endothelial cells, which are central to maintaining vascular homeostasis.[1] This technical guide provides an in-depth exploration of one of the key cellular events influenced by Iroxanadine: the translocation of Protein Kinase C (PKC).

While Iroxanadine is reported to induce the phosphorylation of p38 SAPK (Stress-Activated Protein Kinase), it is also described as a MAPK p38 inhibitor.[1][2][3] A significant aspect of its pharmacological profile is its ability to cause the translocation of calcium-dependent Protein Kinase C isoforms to cellular membranes.[1][2] This guide will delve into the established principles of PKC translocation, the experimental protocols used to measure this phenomenon, and the putative signaling pathways involved, in the context of Iroxanadine's known effects.

Protein Kinase C (PKC) Translocation: An Overview

Protein Kinase C represents a family of serine/threonine kinases that play crucial roles in a multitude of cellular processes, including proliferation, differentiation, apoptosis, and cellular adhesion. The activation and function of PKC are tightly regulated, and a key step in this regulation is its translocation from the cytosol to specific subcellular compartments, most notably the plasma membrane. This movement is critical as it brings the kinase in proximity to its substrates and anchoring proteins.[4]

The PKC family is broadly categorized into three subfamilies based on their activation requirements:

-

Conventional (or classical) PKCs (cPKCs): These isoforms (α, βI, βII, and γ) are dependent on both calcium (Ca²⁺) and diacylglycerol (DAG) for their activation.

-

Novel PKCs (nPKCs): This group (δ, ε, η, and θ) requires DAG for activation but is independent of Ca²⁺.

-

Atypical PKCs (aPKCs): These isoforms (ζ and ι/λ) are independent of both Ca²⁺ and DAG.

The translocation of cPKCs is a well-studied process, often initiated by stimuli that increase intracellular Ca²⁺ levels and trigger the hydrolysis of membrane phospholipids (B1166683) to generate DAG.

This compound and its Effect on PKC

Iroxanadine has been shown to specifically induce the translocation of calcium-dependent PKC isoforms.[1][2] This suggests that its mechanism of action likely involves an increase in intracellular calcium, the production of diacylglycerol, or other signaling events that promote the recruitment of cPKCs to the membrane.

Putative Signaling Pathway for Iroxanadine-Induced PKC Translocation

The precise upstream signaling cascade initiated by Iroxanadine leading to PKC translocation is not fully elucidated in the available literature. However, based on its described effects, a putative pathway can be conceptualized. Iroxanadine may interact with a cell surface receptor or ion channel, leading to an influx of extracellular calcium or the release of calcium from intracellular stores. This elevation in cytosolic calcium, potentially in concert with DAG production, would then trigger the translocation of cPKCs to the plasma membrane. The concurrent phosphorylation of p38 MAPK suggests a complex signaling network where multiple pathways are activated.

Quantitative Data on PKC Translocation

| Parameter | Control (Untreated) | Stimulated (e.g., with Iroxanadine) | Method of Measurement |

| PKC in Cytosolic Fraction (%) | High (e.g., >80%) | Low (e.g., <40%) | Western Blot after Subcellular Fractionation |

| PKC in Membrane Fraction (%) | Low (e.g., <20%) | High (e.g., >60%) | Western Blot after Subcellular Fractionation |

| Cytosol:Membrane PKC Ratio | High | Low | Densitometry of Western Blots |

| Membrane-associated Fluorescence | Diffuse cytosolic signal | Punctate or continuous membrane signal | Confocal Microscopy of GFP-PKC fusion proteins |

Experimental Protocols for Studying PKC Translocation

The study of PKC translocation is fundamental to understanding its activation. Below are detailed methodologies for key experiments used to investigate this process.

Cell Culture and Treatment

-

Cell Lines: Human Umbilical Vein Endothelial Cells (HUVECs) or other relevant endothelial cell lines are appropriate for studying the effects of a cardioprotective agent like Iroxanadine.

-

Culture Conditions: Cells are maintained in their recommended growth medium, supplemented with fetal bovine serum and antibiotics, at 37°C in a humidified atmosphere with 5% CO₂.

-

Treatment: For translocation experiments, cells are typically serum-starved for a period (e.g., 2-4 hours) to reduce basal PKC activity. Subsequently, they are treated with this compound at various concentrations and for different time points. A vehicle control (e.g., DMSO or saline) is run in parallel.

Subcellular Fractionation and Western Blotting

This biochemical approach provides quantitative data on the redistribution of PKC from the cytosol to the membrane.

-

Cell Lysis: After treatment, cells are washed with ice-cold phosphate-buffered saline (PBS) and scraped into a hypotonic lysis buffer containing protease and phosphatase inhibitors.

-

Homogenization: Cells are allowed to swell on ice and are then homogenized using a Dounce homogenizer or by passing through a fine-gauge needle.

-

Centrifugation: The homogenate is centrifuged at a low speed to remove nuclei and intact cells. The resulting supernatant is then subjected to ultracentrifugation (e.g., 100,000 x g for 1 hour at 4°C).

-

Fraction Separation: The supernatant from the ultracentrifugation step is collected as the cytosolic fraction. The pellet, containing the membranes, is washed and then resuspended in a buffer containing a mild detergent (e.g., Triton X-100) to solubilize the membrane proteins. This is the membrane fraction.

-

Protein Quantification: The protein concentration of both fractions is determined using a standard assay (e.g., BCA or Bradford assay).

-

Western Blotting: Equal amounts of protein from the cytosolic and membrane fractions are separated by SDS-PAGE, transferred to a PVDF or nitrocellulose membrane, and probed with a primary antibody specific for the PKC isoform of interest (e.g., anti-PKCα). A secondary antibody conjugated to horseradish peroxidase (HRP) is then used for detection via chemiluminescence. Densitometric analysis of the bands allows for the quantification of PKC in each fraction.

Immunofluorescence and Confocal Microscopy

This imaging-based technique allows for the direct visualization of PKC translocation in intact cells.

-

Cell Seeding: Cells are grown on glass coverslips or in glass-bottomed dishes.

-

Transfection (for fusion proteins): To enhance visualization, cells can be transiently transfected with a plasmid encoding a PKC isoform fused to a fluorescent protein, such as Green Fluorescent Protein (GFP).

-

Treatment: Cells are treated with Iroxanadine or a control vehicle as described above.

-

Fixation and Permeabilization: After treatment, cells are fixed with 4% paraformaldehyde, followed by permeabilization with a detergent like Triton X-100 if endogenous PKC is to be stained.

-

Immunostaining (for endogenous PKC): Cells are incubated with a primary antibody against the PKC isoform of interest, followed by a fluorescently labeled secondary antibody.

-

Imaging: The coverslips are mounted on slides, and the cells are imaged using a confocal laser scanning microscope. The translocation is observed as a shift in the fluorescence signal from a diffuse cytosolic pattern to a distinct localization at the plasma membrane.

Conclusion

This compound is a pharmacologically active compound with a noted effect on the translocation of calcium-dependent Protein Kinase C isoforms. Understanding this aspect of its mechanism of action is crucial for its development as a cardioprotective agent. The experimental protocols detailed in this guide, including subcellular fractionation with Western blotting and confocal microscopy, represent the standard methodologies for investigating and quantifying PKC translocation. Further research elucidating the precise upstream signaling events initiated by Iroxanadine will provide a more complete picture of its cellular effects and therapeutic potential.

References

Iroxanadine Hydrochloride: A Technical Overview of its Attenuation of Apoptosis

For Researchers, Scientists, and Drug Development Professionals

Abstract

Iroxanadine hydrochloride, also known as BRX-235, is a vasculoprotective agent that has demonstrated significant anti-apoptotic effects, particularly in the context of ischemia/reperfusion injury. This technical guide synthesizes the available preclinical evidence for the role of this compound in attenuating apoptosis. The primary focus is on its dual mechanism of action involving the enhancement of Heat Shock Protein (HSP) accumulation and the activation of p38 mitogen-activated protein kinase (MAPK). This document provides a detailed overview of the key signaling pathways, experimental methodologies employed in its study, and the quantitative data supporting its anti-apoptotic efficacy.

Introduction

Apoptosis, or programmed cell death, is a critical physiological process for maintaining tissue homeostasis. Its dysregulation is implicated in a variety of pathological conditions, including neurodegenerative diseases, cardiovascular disorders, and cancer. The ability to pharmacologically modulate apoptotic pathways presents a significant therapeutic opportunity. This compound has emerged as a promising small molecule with cytoprotective properties. Identified as a vasculoprotector, it has been shown to improve the survival of vascular endothelial cells subjected to hypoxic stress, a key event in ischemia/reperfusion injury. This guide delves into the molecular mechanisms underpinning the anti-apoptotic effects of this compound.

Mechanism of Action in Apoptosis Attenuation

The anti-apoptotic activity of this compound is primarily attributed to its influence on two key cellular stress-response pathways: the Heat Shock Protein (HSP) pathway and the p38 MAPK signaling cascade. The engagement of these pathways appears to be context-dependent, particularly relating to the timing of drug administration in relation to the apoptotic stimulus.

Pre-Stimulus Administration: HSP-Mediated Cytoprotection

When administered prior to a hypoxic insult, this compound's protective effects are linked to the enhanced accumulation of Heat Shock Proteins (HSPs). HSPs are molecular chaperones that play a crucial role in protein folding, stability, and degradation, and are known to interfere with apoptotic signaling at multiple levels. The cytoprotection conferred by pre-hypoxic administration of Iroxanadine is sensitive to quercetin, an inhibitor of heat shock protein synthesis, supporting the central role of HSPs in this protective mechanism.

Post-Stimulus Administration: p38 Kinase-Mediated Cytoprotection

In a post-hypoxia scenario, the anti-apoptotic action of this compound is associated with the enhanced activation of p38 MAPK. The p38 MAPK pathway is a critical signaling cascade that responds to a variety of extracellular stimuli, including cellular stress, and can mediate both pro-apoptotic and anti-apoptotic outcomes depending on the cellular context. In the case of Iroxanadine's effect in reoxygenated endothelial cells, the activation of p38 kinase appears to be cytoprotective. This mechanism is strongly inhibited by the p38 MAPK inhibitors SB202190 and SB203580.

Signaling Pathways

The following diagrams illustrate the proposed signaling pathways through which this compound attenuates apoptosis.

Unveiling the Vasculoprotective Potential of Iroxanadine Hydrochloride: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Iroxanadine hydrochloride, also known as BRX-235, is a novel small molecule that has demonstrated significant promise as a vasculoprotective agent. This technical guide provides a comprehensive overview of its core mechanism of action, supported by available experimental data, and outlines detailed protocols for investigating its therapeutic properties. The focus is on its effects on endothelial cell survival, and its interplay with key signaling pathways involved in vascular homeostasis.

Core Mechanism of Action: Attenuation of Endothelial Cell Apoptosis

This compound exerts its primary vasculoprotective effects by mitigating apoptosis in endothelial cells (ECs) subjected to stress, such as that modeled by hypoxia/reoxygenation which mimics ischemia/reperfusion injury.[1] This cytoprotective activity is attributed to its ability to activate p38 mitogen-activated protein kinase (MAPK) and enhance the expression of stress-responsive heat shock proteins (Hsps).[1]

The engagement of the p38 MAPK pathway appears to be a crucial component of Iroxanadine's protective mechanism, particularly in the post-hypoxic phase.[1] Furthermore, the induction of Hsps suggests a role in maintaining protein homeostasis and preventing cellular damage during periods of stress.[1]

Quantitative Data Summary

The following table summarizes the key quantitative finding from a study on human umbilical vein endothelial cells (HUVECs).

| Parameter | Cell Type | Experimental Condition | Effective Concentration | Observed Effect | Citation |

| Cytoprotection | Human Umbilical Vein Endothelial Cells (HUVECs) | Hypoxia/Reoxygenation | 0.1–1 μM | Significant reduction in caspase-dependent apoptosis | [1] |

Key Signaling Pathways

The vasculoprotective effects of this compound are understood to be mediated through the p38 MAPK signaling pathway. Activation of this pathway is a central event leading to the observed cytoprotection in endothelial cells.

References

Iroxanadine Hydrochloride and Atherosclerosis: An Overview of Potential Research Avenues

Initial Research Findings: A comprehensive review of publicly available scientific literature and databases reveals a notable absence of direct research linking Iroxanadine hydrochloride to the study or treatment of atherosclerosis. While this compound is a known pharmaceutical agent, its application and mechanisms of action in the context of atherosclerotic cardiovascular disease do not appear to be documented in existing research.

This guide, therefore, pivots to provide an in-depth overview of the core signaling pathways and experimental methodologies prevalent in contemporary atherosclerosis research. This information is intended to serve as a foundational resource for researchers, scientists, and drug development professionals exploring novel therapeutic agents for this complex disease. The pathways and models described herein represent potential avenues through which a compound like this compound could be investigated for anti-atherosclerotic properties.

Key Signaling Pathways in Atherosclerosis

Atherosclerosis is fundamentally a chronic inflammatory disease characterized by the buildup of lipids, inflammatory cells, and fibrous elements in the artery walls.[1][2] Several key signaling pathways are implicated in its pathogenesis and are primary targets for therapeutic intervention.

The Role of Oxidative Stress and the NF-κB Pathway

Oxidative stress is a critical initiator of atherosclerosis.[1][3] The modification of low-density lipoprotein (LDL) to its oxidized form (ox-LDL) is a pivotal event, triggering a cascade of inflammatory responses.[1][4] ox-LDL is taken up by macrophages via scavenger receptors like CD36, leading to the formation of foam cells, a hallmark of atherosclerotic plaques.[1]

The Toll-like receptor 4 (TLR4)/Nuclear factor-κB (NF-κB) pathway is a central signaling cascade in this process.[5] Activation of this pathway in endothelial cells and macrophages by stimuli such as ox-LDL leads to the production of pro-inflammatory cytokines (e.g., TNF-α, IL-1β, IL-6) and adhesion molecules, which promote the recruitment of immune cells to the arterial wall.[5][6][7]

Liver X Receptor (LXR) Signaling

Liver X receptors (LXRs) are nuclear receptors that play a crucial role in regulating cholesterol metabolism and inflammation.[8] Activation of LXRs promotes reverse cholesterol transport, the process by which excess cholesterol from peripheral tissues, including foam cells, is returned to the liver for excretion.[8] LXRs induce the expression of genes involved in cholesterol efflux, such as ATP-binding cassette transporters A1 (ABCA1) and G1 (ABCG1).[2] LXR activation has been shown to attenuate the development of atherosclerosis, making it an attractive therapeutic target.[8]

References

- 1. Oxidative Stress and Antioxidants in Atherosclerosis Development and Treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Pathophysiology of Atherosclerosis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Oxidative Stress-Mediated Atherosclerosis: Mechanisms and Therapies - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Atherosclerosis - Mechanisms of Vascular Disease - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. Anti-atherosclerosis mechanisms associated with regulation of non-coding RNAs by active monomers of traditional Chinese medicine - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Aryl hydrocarbon receptor pathway: Role, regulation and intervention in atherosclerosis therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Atherosclerosis and Inflammation: Are the Rules of the Game Changing with Biological Therapies? - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Liver x receptor signaling pathways and atherosclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]

Preclinical Profile of Iroxanadine Hydrochloride in Vascular Disease: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Iroxanadine hydrochloride (formerly known as BRX-235) is a novel small molecule that has demonstrated significant potential as a vasculoprotective agent in preclinical models of vascular disease. This technical guide synthesizes the available preclinical data on Iroxanadine, focusing on its mechanism of action, efficacy in animal and cell culture models, and the underlying signaling pathways. The primary focus of preclinical investigation has been on its utility in atherosclerosis and ischemia/reperfusion injury, where it appears to exert its effects through the restoration of endothelial function and cytoprotection.

Mechanism of Action

Iroxanadine is characterized as a modulator of cellular stress responses, primarily through the activation of key signaling pathways that enhance cell survival and function. Its proposed mechanism of action involves the activation of molecular chaperone proteins, specifically heat shock proteins (Hsps), and the modulation of the p38 mitogen-activated protein kinase (MAPK) signaling pathway.[1] This dual action contributes to the restoration of normal function in endothelial cells, which is a critical factor in the pathogenesis of various vascular diseases.[1] Furthermore, Iroxanadine is reported to induce the translocation of the calcium-dependent protein kinase C (PKC) isoform to membranes, suggesting an additional layer of signaling modulation.

Preclinical Efficacy

In Vivo Atherosclerosis Studies

Preclinical evaluation of Iroxanadine in a well-established animal model of atherosclerosis has shown promising results.

Data Summary:

While specific quantitative data from the primary studies are not publicly available, reports indicate a significant reduction in the progression of cardiovascular disease.

| Animal Model | Key Parameters Assessed | Reported Outcome | Citation |

| Apolipoprotein E (ApoE) deficient mice | Plaque formation, Arterial thickening | Significantly reduced | [1] |

Experimental Protocol: Atherosclerosis Induction in ApoE Deficient Mice

The following is a generalized protocol for atherosclerosis studies in ApoE deficient mice, as specific details for the Iroxanadine studies are not available.

-

Animal Model: Male or female Apolipoprotein E (ApoE) knockout mice, which are genetically predisposed to developing hypercholesterolemia and spontaneous atherosclerotic lesions.[1]

-

Diet: Mice are typically fed a high-fat, Western-type diet to accelerate the development of atherosclerosis.

-

Drug Administration: this compound would be administered orally, mixed with the chow or via gavage, at predetermined doses for a specified duration.

-

Monitoring: Body weight, food consumption, and lipid profiles (total cholesterol, LDL, HDL, triglycerides) are monitored regularly.

-

Endpoint Analysis: At the end of the study period, mice are euthanized, and the aorta is dissected. The extent of atherosclerotic plaque formation is quantified using methods such as en face analysis with Oil Red O staining or by cross-sectional analysis of the aortic root. Arterial thickening can be assessed histologically.

Experimental Workflow for In Vivo Atherosclerosis Study

In Vitro Endothelial Cell Protection Studies

Iroxanadine has been shown to protect vascular endothelial cells from ischemia/reperfusion-induced apoptosis.

Data Summary:

| Cell Model | Treatment Condition | Key Parameter Assessed | Concentration | Outcome | Citation |

| Human Umbilical Vein Endothelial Cells (HUVECs) | Hypoxia/Reoxygenation | Caspase-dependent apoptosis | 0.1–1 μM | Significantly reduced | |

| HUVECs | Pre-hypoxia administration | Cytoprotection | 0.1–1 μM | Sensitive to quercetin, suggesting involvement of Heat Shock Proteins | |

| HUVECs | Post-hypoxia administration | Cytoprotection | 0.1–1 μM | Inhibited by SB202190 and SB203580, suggesting involvement of p38 kinase |

Experimental Protocol: Hypoxia/Reoxygenation in HUVECs

-

Cell Culture: Human Umbilical Vein Endothelial Cells (HUVECs) are cultured in appropriate media.

-

Hypoxia Induction: The cultured HUVECs are subjected to a hypoxic environment (e.g., 1% O2, 5% CO2, 94% N2) for a specified period (e.g., 12-24 hours).

-

Iroxanadine Treatment: this compound (0.1–1 μM) is added to the culture medium either before the hypoxic period or at the onset of reoxygenation.

-

Reoxygenation: Following the hypoxic period, the cells are returned to a normoxic environment (e.g., 21% O2, 5% CO2) for a period of time (e.g., 3-6 hours).

-

Apoptosis Assessment: Apoptosis is quantified using methods such as caspase activity assays (e.g., caspase-3 cleavage), TUNEL staining, or flow cytometry with Annexin V/Propidium Iodide staining.

Signaling Pathways

The vasculoprotective effects of Iroxanadine are believed to be mediated through the activation of the p38 MAPK pathway and the subsequent induction of heat shock proteins.

p38 MAPK Signaling Pathway

The p38 MAPK pathway is a key signaling cascade that responds to cellular stress. In the context of Iroxanadine's action, it is proposed that the drug activates this pathway, leading to the phosphorylation of downstream targets that promote cell survival and adaptation.

Role of Heat Shock Proteins

Heat shock proteins act as molecular chaperones, assisting in the proper folding of proteins and protecting cells from stress-induced damage. Iroxanadine's ability to enhance the expression of Hsps is thought to contribute to its protective effects on the vasculature. The cytoprotection conferred by pre-hypoxic administration of Iroxanadine was sensitive to quercetin, an inhibitor of heat shock protein synthesis, supporting the role of Hsps in its mechanism.

Conclusion and Future Directions

The preclinical data for this compound suggest a promising therapeutic potential for vascular diseases, particularly those with an underlying component of endothelial dysfunction and cellular stress, such as atherosclerosis and ischemia/reperfusion injury. Its multimodal mechanism of action, involving the activation of the p38 MAPK pathway and the induction of heat shock proteins, offers a novel approach to vasculoprotection.

Further research is warranted to fully elucidate the quantitative aspects of its in vivo efficacy and to detail the specific molecular interactions through which it activates its target signaling pathways. Clinical investigation will be necessary to determine the translational potential of these preclinical findings to human vascular diseases.

References

Iroxanadine Hydrochloride: A Technical Guide to its Function as a Heat Shock Protein Expression Enhancer

For Researchers, Scientists, and Drug Development Professionals

Abstract

Iroxanadine hydrochloride, a novel vasculoprotector, has emerged as a significant subject of interest within the scientific community due to its role as a dual activator of p38 mitogen-activated protein kinase (MAPK) and a co-inducer of heat shock protein (HSP) expression. This technical guide provides a comprehensive overview of the core mechanisms, quantitative effects, and experimental methodologies related to this compound's function in enhancing the cellular stress response. The document is intended to serve as a detailed resource for researchers, scientists, and professionals involved in drug development, offering insights into the therapeutic potential of this compound in conditions associated with cellular stress, such as atherosclerosis and vascular diseases.

Introduction

This compound (also known as BRX-235) is a small molecule that has demonstrated significant potential as a cytoprotective agent. Its primary mechanism of action is centered on its ability to act as a heat shock protein co-inducer, amplifying the natural cellular defense mechanisms against various stressors. Heat shock proteins are a family of highly conserved proteins that play a crucial role in protein folding, assembly, and translocation, as well as in the degradation of damaged proteins. By enhancing the expression of HSPs, particularly HSP72 and HSP90, this compound offers a promising therapeutic strategy for diseases characterized by protein misfolding and aggregation, cellular damage, and apoptosis.

The cytoprotective effects of Iroxanadine are mediated, at least in part, through the activation of the p38 MAPK signaling pathway, a key cascade involved in cellular responses to stress. This guide will delve into the known quantitative data regarding Iroxanadine's effects on HSP expression, detail the experimental protocols used to elucidate these effects, and provide a visual representation of the implicated signaling pathways.

Quantitative Data on this compound's Effects

The primary quantitative evidence for Iroxanadine's efficacy as an HSP co-inducer comes from studies on vascular cells under hypoxic stress. The following tables summarize the key findings from the pivotal study by Denes L, et al. (2008) in the journal Stroke.[1]

Table 1: Effect of Iroxanadine on Cell Proliferation after Hypoxia/Reoxygenation [1]

| Cell Type | Condition | Proliferation (BrdU Incorporation) | % Change with Iroxanadine |

| Myointimal Hyperplasia (MIH) | Hypoxia/Reoxygenation | Increased | ↓ 40-45% |

| Human Brain Capillary Endothelial Cells (HBEC) | Hypoxia/Reoxygenation | Decreased | ↑ 46.2% |

Table 2: Effect of Iroxanadine on Gene Expression in MIH Cells after Hypoxia/Reoxygenation [1]

| Gene | Effect of Iroxanadine |

| HSP72 mRNA | Increased |

| CDKN1A mRNA | Increased |

Note: The exact fold-increase for mRNA levels was not specified in the abstract of the primary source.

Signaling Pathway of this compound

This compound exerts its effects as a heat shock protein expression enhancer through the activation of the p38 MAPK signaling pathway, which subsequently leads to the activation of Heat Shock Factor 1 (HSF-1), the master transcriptional regulator of the heat shock response.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the study by Denes L, et al. (2008), which form the basis of our current understanding of Iroxanadine's effects.[1]

Cell Culture and Hypoxia/Reoxygenation Model

-

Cell Lines:

-

Vascular Smooth Muscle Cells (VSMC) and Human Brain Capillary Endothelial Cells (HBEC) were isolated from human origin.

-

Myointimal Hyperplasia (MIH) cells were isolated from early carotid restenosis tissue obtained during surgery.

-

-

Culture Conditions: Standard cell culture conditions were maintained (e.g., DMEM, 10% FBS, 37°C, 5% CO2).

-

Hypoxia/Reoxygenation:

-

Cells were subjected to hypoxia by incubation in a hypoxic chamber with a gas mixture of 95% N2 and 5% CO2 for a specified period.

-

Reoxygenation was initiated by returning the cells to normoxic conditions (standard incubator).

-

-

Iroxanadine Treatment: this compound was added to the cell culture medium at the desired concentration either before hypoxia or at the onset of reoxygenation.

Cell Proliferation Assay (BrdU Incorporation)

This assay quantifies the rate of DNA synthesis as a measure of cell proliferation.

-

Principle: Bromodeoxyuridine (BrdU), a synthetic analog of thymidine, is incorporated into newly synthesized DNA of proliferating cells. Incorporated BrdU is then detected using a specific anti-BrdU antibody.

-

Protocol:

-

Cells were seeded in 96-well plates and subjected to hypoxia/reoxygenation with or without Iroxanadine treatment.

-

BrdU was added to the culture medium for a defined period to allow for incorporation.

-

Cells were fixed, and the DNA was denatured to expose the incorporated BrdU.

-

A peroxidase-conjugated anti-BrdU antibody was added and incubated.

-

A substrate solution was added, and the colorimetric change, proportional to the amount of incorporated BrdU, was measured using a microplate reader.

-

Gene Expression Analysis (Reverse Transcription-Polymerase Chain Reaction - RT-PCR)

This technique was used to assess the mRNA levels of HSP72 and CDKN1A.

-

Protocol:

-

RNA Extraction: Total RNA was isolated from the cell lysates using a commercial RNA extraction kit.

-

Reverse Transcription (RT): First-strand cDNA was synthesized from the extracted RNA using a reverse transcriptase enzyme and random primers or oligo(dT) primers.

-

Polymerase Chain Reaction (PCR): The cDNA was then used as a template for PCR amplification using gene-specific primers for HSP72, CDKN1A, and a housekeeping gene (e.g., GAPDH or β-actin) for normalization.

-

Analysis: PCR products were separated by agarose (B213101) gel electrophoresis and visualized. The intensity of the bands corresponding to the target genes was quantified and normalized to the housekeeping gene to determine the relative mRNA expression levels.

-

Cell Cycle Analysis (Flow Cytometry - FACS)

This method was employed to determine the distribution of cells in different phases of the cell cycle.

-

Protocol:

-

Cells were harvested, washed with PBS, and fixed in cold ethanol.

-

The fixed cells were treated with RNase to remove RNA.

-

Cells were stained with a fluorescent DNA-binding dye, such as propidium (B1200493) iodide (PI).

-

The DNA content of individual cells was measured using a flow cytometer.

-

The resulting data was analyzed to generate a histogram showing the distribution of cells in G0/G1, S, and G2/M phases of the cell cycle.

-

Experimental Workflow Diagram

The following diagram illustrates the general workflow for investigating the effects of this compound.

Conclusion

This compound demonstrates significant promise as a therapeutic agent through its action as a heat shock protein expression enhancer. The available data indicates its ability to modulate cell proliferation and upregulate key cytoprotective genes in the context of hypoxia/reoxygenation, a model relevant to various vascular pathologies. The activation of the p38 MAPK pathway appears to be central to its mechanism of action. Further research, particularly studies providing more detailed quantitative data on HSP protein expression and a deeper exploration of the signaling cascade, will be crucial in fully elucidating the therapeutic potential of this compound and advancing its development for clinical applications. This technical guide provides a foundational understanding for researchers and drug development professionals to build upon in their future investigations.

References

Iroxanadine Hydrochloride: An Undiscovered Moiety in Public Scientific Literature

Despite a comprehensive search of publicly available scientific and medical databases, no information regarding the discovery, development, synthesis, or mechanism of action of a compound named "Iroxanadine hydrochloride" has been found. This suggests that "this compound" may be a substance that has not been described in the public scientific literature, a proprietary compound in very early-stage, undisclosed development, or potentially a misnomer for another therapeutic agent.

Extensive searches for preclinical and clinical trial data for this compound also yielded no results. Similarly, there is no information available to delineate its signaling pathways or to provide quantitative data on its biological activity.

Therefore, it is not possible to provide an in-depth technical guide, summarize quantitative data, detail experimental protocols, or create the requested visualizations for this compound at this time.

Researchers, scientists, and drug development professionals seeking information on this compound are advised to:

-

Verify the spelling and nomenclature of "this compound" to ensure accuracy.

-

Consult proprietary or internal databases that may contain information on early-stage, non-public compounds.

-

Review recent patent applications that may describe novel chemical entities, although these may not use the same nomenclature.

Without any foundational information in the public domain, a detailed exploration of the discovery and development history of this compound cannot be constructed. Should information on this compound become publicly available, a comprehensive technical guide could be developed.

Pharmacological Profile of Iroxanadine Hydrochloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Iroxanadine hydrochloride (also known as BRX-235) is a novel small molecule that has been investigated as a cardioprotective agent, particularly for the treatment of atherosclerosis and other vascular diseases.[1][2] Its mechanism of action is reported to involve the modulation of key signaling pathways related to endothelial cell function and homeostasis. This technical guide provides a comprehensive overview of the available pharmacological data on this compound, including its mechanism of action, preclinical findings, and the methodologies relevant to its evaluation. Due to the limited publicly available quantitative data, this guide focuses on the qualitative aspects of its pharmacological profile and presents conceptual frameworks for its signaling pathway and experimental evaluation.

Introduction

Endothelial dysfunction is a critical initiating factor in the pathogenesis of atherosclerosis, a chronic inflammatory disease characterized by the formation of lipid-laden plaques within the arterial walls. Therapeutic strategies aimed at preserving or restoring endothelial function hold significant promise for the treatment and prevention of cardiovascular diseases. This compound has emerged as a compound of interest in this area, with preclinical studies suggesting its potential to mitigate the progression of atherosclerosis.[3]

Pharmacological Profile

The pharmacological activity of this compound is centered on its effects on endothelial cells. The available information, though lacking specific quantitative metrics, provides a qualitative understanding of its properties.

Mechanism of Action

This compound is reported to exert its cardioprotective effects through a dual mechanism involving the activation of key intracellular signaling pathways:

-

p38 Mitogen-Activated Protein Kinase (MAPK) Pathway: Iroxanadine is described as an inducer of p38 Stress-Activated Protein Kinase (SAPK) phosphorylation.[1][2] The p38 MAPK pathway is a critical regulator of cellular responses to external stressors and inflammatory signals, and its activation in endothelial cells can influence processes such as inflammation, apoptosis, and cell migration. It is also referred to as a p38 MAPK inhibitor, suggesting a complex modulatory role.[4]

-

Protein Kinase C (PKC) Pathway: The compound is also reported to cause the translocation of a calcium-dependent protein kinase C (PKC) isoform to cellular membranes.[1][2] PKC translocation is a hallmark of its activation and is instrumental in a wide array of signaling cascades that govern vascular function.

The combined effect of these actions is believed to restore the normal function of endothelial cells.[3]

Pharmacodynamics

Preclinical studies have demonstrated that this compound can lead to a significant reduction in atherosclerotic plaque formation and arterial thickening in a murine model of the disease.[3] These effects are consistent with its proposed mechanism of action on endothelial cell function. The compound is also suggested to work through the activation of certain molecular chaperone proteins that are involved in cellular repair mechanisms.[3]

Pharmacokinetics

Detailed pharmacokinetic parameters for this compound, such as Cmax, Tmax, half-life, and bioavailability, are not publicly available. The compound has been described as orally available.[3]

Therapeutic Indications

This compound has been investigated for its potential use in the treatment of atherosclerosis and other vascular diseases.[1][2] Its use has also been suggested for the prevention of early restenosis following vascular surgery or balloon angioplasty.[1]

Summary of Pharmacological Data

Due to the absence of specific quantitative data in the public domain, the following table summarizes the qualitative pharmacological properties of this compound based on the available information.

| Parameter | Description | Reference |

| Molecular Target | p38 Mitogen-Activated Protein Kinase (MAPK), Protein Kinase C (PKC) | [1][2][4] |

| Mechanism of Action | Induces phosphorylation of p38 SAPK; Causes translocation of calcium-dependent PKC isoform. | [1][2] |

| Pharmacodynamic Effects | Reduces atherosclerotic plaque formation; Decreases arterial thickening; Restores normal endothelial cell function. | [3] |

| Preclinical Models | Apolipoprotein E (ApoE) deficient mouse model of atherosclerosis. | [3] |

| Potential Indications | Atherosclerosis, Vascular diseases, Prevention of restenosis. | [1][2] |

| Route of Administration | Oral | [3] |

Signaling Pathways and Experimental Workflows

Proposed Signaling Pathway of this compound

The following diagram illustrates the proposed signaling cascade initiated by this compound in endothelial cells, leading to its cardioprotective effects.

Caption: Proposed mechanism of action of this compound.

Generic Experimental Workflow for Preclinical Evaluation

This diagram outlines a general experimental workflow for the preclinical evaluation of a compound like this compound in an atherosclerosis model.

Caption: Preclinical evaluation workflow for an anti-atherosclerotic agent.

Detailed Methodologies (Conceptual)

While specific protocols for this compound are not available, this section outlines the general principles of key experiments that would be used in its pharmacological characterization.

p38 MAPK Phosphorylation Assay

-

Objective: To quantify the level of phosphorylated p38 MAPK in endothelial cells following treatment with this compound.

-

Methodology:

-

Cell Culture: Human umbilical vein endothelial cells (HUVECs) or a similar endothelial cell line would be cultured under standard conditions.

-

Treatment: Cells would be treated with varying concentrations of this compound for different time points. A vehicle control would be included.

-

Cell Lysis: After treatment, cells would be lysed to extract total protein.

-

Western Blotting: Protein extracts would be separated by SDS-PAGE and transferred to a membrane. The membrane would be probed with a primary antibody specific for phosphorylated p38 MAPK (p-p38). A second primary antibody for total p38 MAPK would be used as a loading control.

-

Detection: Following incubation with appropriate secondary antibodies conjugated to a reporter enzyme (e.g., HRP), the protein bands would be visualized using a chemiluminescent substrate and imaged.

-

Quantification: The intensity of the p-p38 band would be normalized to the total p38 band to determine the relative level of phosphorylation.

-

Protein Kinase C (PKC) Translocation Assay

-

Objective: To visualize and quantify the translocation of PKC from the cytosol to the cell membrane in endothelial cells treated with this compound.

-

Methodology:

-

Cell Culture and Transfection: Endothelial cells would be cultured on glass coverslips. For visualization, cells could be transfected with a plasmid encoding a PKC isoform fused to a fluorescent protein (e.g., GFP-PKC).

-

Treatment: Transfected cells would be treated with this compound or a vehicle control.

-

Immunofluorescence or Live-Cell Imaging:

-

Immunofluorescence (for endogenous PKC): After treatment, cells would be fixed, permeabilized, and stained with a primary antibody specific for the PKC isoform of interest, followed by a fluorescently labeled secondary antibody.

-

Live-Cell Imaging (for GFP-PKC): The translocation of GFP-PKC would be monitored in real-time using a confocal or fluorescence microscope.

-

-

Image Analysis: The fluorescence intensity in the cytosol versus the cell membrane would be quantified to determine the extent of translocation.

-

In Vivo Atherosclerosis Study in ApoE Deficient Mice

-

Objective: To evaluate the efficacy of this compound in reducing the development of atherosclerosis in a relevant animal model.

-

Methodology:

-

Animal Model: Male or female Apolipoprotein E (ApoE) deficient mice, which spontaneously develop hypercholesterolemia and atherosclerotic lesions, would be used.

-

Diet: Mice would be fed a high-fat "Western-type" diet to accelerate the development of atherosclerosis.

-

Treatment Groups: Mice would be randomly assigned to treatment groups: a control group receiving the vehicle and one or more groups receiving different doses of this compound orally.

-

Dosing: The compound would be administered daily or as determined by its pharmacokinetic properties for a specified period (e.g., 8-16 weeks).

-

Euthanasia and Tissue Collection: At the end of the study, mice would be euthanized, and the aorta would be carefully dissected.

-

Lesion Analysis:

-

En face analysis: The aorta would be opened longitudinally, stained with a lipid-staining dye (e.g., Oil Red O), and the total lesion area would be quantified as a percentage of the total aortic surface area.

-

Histological analysis: Cross-sections of the aortic root would be stained (e.g., with Hematoxylin and Eosin, Masson's trichrome) to assess lesion size, composition (e.g., lipid content, collagen, inflammatory cells), and arterial wall thickness.

-

-

Conclusion

This compound represents a promising therapeutic candidate for the management of atherosclerosis and related vascular disorders. Its unique mechanism of action, targeting both the p38 MAPK and PKC signaling pathways in endothelial cells, suggests a potential to address the underlying endothelial dysfunction that drives these diseases. However, a comprehensive understanding of its pharmacological profile is currently limited by the lack of publicly available quantitative data. Further studies are warranted to elucidate the precise molecular interactions, pharmacokinetic properties, and clinical efficacy and safety of this compound. The conceptual frameworks for its signaling pathway and experimental evaluation provided in this guide offer a foundation for future research in this area.

References

- 1. Analysis of substances in biological samples, environmental toxicology | RISE [ri.se]

- 2. sigmaaldrich.com [sigmaaldrich.com]

- 3. Quantitative analysis of biomarkers, drugs and toxins in biological samples by immunoaffinity chromatography coupled to mass spectrometry or tandem mass spectrometry: A focused review of recent applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Targeted Activation of Conventional and Novel Protein Kinases C through Differential Translocation Patterns - PMC [pmc.ncbi.nlm.nih.gov]

Iroxanadine Hydrochloride: A Deep Dive into its Cardiovascular Targets

For Researchers, Scientists, and Drug Development Professionals

Introduction

Iroxanadine hydrochloride, also known as BRX-235, is a novel cardioprotective agent that has been investigated for its potential therapeutic applications in cardiovascular diseases, particularly atherosclerosis and the prevention of restenosis following vascular procedures.[1][2] This technical guide provides a comprehensive overview of the known molecular targets of this compound, its mechanism of action, and the experimental methodologies used to elucidate its effects.

Core Molecular Targets and Mechanism of Action

This compound exerts its cardiovascular effects primarily through the modulation of key signaling pathways involved in cellular stress responses, inflammation, and survival. The principal molecular targets identified are:

-

p38 Mitogen-Activated Protein Kinase (MAPK): Iroxanadine is an activator of the p38 MAPK signaling pathway.[3][4] This pathway is a critical regulator of cellular responses to stress and inflammation.[5] Activation of p38 MAPK by Iroxanadine is associated with its cytoprotective effects in endothelial cells.[3]

-

Protein Kinase C (PKC): The compound causes the translocation of calcium-dependent protein kinase C isoforms to cellular membranes.[1][2] PKC translocation is a hallmark of its activation and plays a crucial role in various cellular processes, including cell growth, differentiation, and apoptosis.

-

Heat Shock Proteins (HSPs): Iroxanadine is an enhancer of stress-responsive heat shock protein expression.[3] HSPs function as molecular chaperones, protecting cells from damage induced by stress and playing a vital role in maintaining protein homeostasis.

The activation of these pathways contributes to the vasculoprotective and anti-apoptotic properties of Iroxanadine, particularly in the context of ischemia/reperfusion injury.

Quantitative Data on Cardiovascular Effects

While detailed quantitative data from comprehensive studies on this compound are not widely available in the public domain, preliminary findings from preclinical studies indicate its potential efficacy.

| Cardiovascular Parameter | Experimental Model | Observed Effect of Iroxanadine (BRX-005) | Citation |

| Cardiac Contractility | Langendorff-perfused guinea pig hearts | Increased peak left ventricular pressure, rate of force development, and relaxation in a concentration-dependent manner. | [6] |

| Endothelial Cell Apoptosis | Human umbilical vein endothelial cells (hypoxia/reoxygenation model) | Addition of 0.1–1 μM significantly reduced caspase-dependent apoptosis. | [2][3] |

Signaling Pathways and Experimental Workflows

p38 MAPK Signaling Pathway